molecular formula C19H13ClFN5OS B2509399 N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893912-05-5

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2509399
CAS No.: 893912-05-5
M. Wt: 413.86
InChI Key: RYZPPPXFOQDFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at the 1-position and a thioacetamide linker connected to a 4-chlorophenyl moiety.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5OS/c20-12-1-5-14(6-2-12)25-17(27)10-28-19-16-9-24-26(18(16)22-11-23-19)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZPPPXFOQDFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C23H19ClFN5O2
  • Molecular Weight : 451.89 g/mol
  • Purity : Typically ≥ 95%

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo compounds, including derivatives similar to this compound. For instance:

  • In vitro studies demonstrated that certain pyrazolo derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 0.067 µM to 49.85 µM against different tumor types .
CompoundCell LineIC50 (µM)
Compound AA549 (lung cancer)0.30
Compound BHCT116 (colon cancer)0.067
Compound CMCF7 (breast cancer)49.85

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells, leading to cell death.
  • Autophagy Modulation : Some derivatives have been noted for their ability to induce autophagy in cancer cells without causing apoptosis, which may be beneficial for therapeutic strategies .

Anti-inflammatory Activity

In addition to its antitumor properties, compounds within this chemical class have been investigated for their anti-inflammatory effects:

  • Cytokine Inhibition : Research indicates that certain pyrazolo derivatives can reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with a pyrazolo derivative resulted in significant tumor regression compared to control groups. The compound was administered at doses correlating with the IC50 values observed in vitro.

Study 2: Safety Profile Assessment

In a toxicity study involving human embryonic kidney cells (HEK-293), the compound exhibited minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent . Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Research indicates that compounds with similar structures exhibit significant anti-EGFR activity, suggesting that N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide could be developed as a targeted therapy for cancers resistant to conventional treatments .

Case Studies:

  • A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives showed equipotent activity against KDM4 (JMJD2) and KDM5 (JARID1) demethylases, which are implicated in cancer progression. The incorporation of specific substituents enhanced their selectivity and efficacy against cancer cells .
  • Another investigation revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could yield compounds with improved cellular permeability and anticancer potency, indicating a promising direction for further development .

Inhibition of Histone Demethylases

This compound has also shown potential as an inhibitor of histone demethylases , particularly those involved in epigenetic regulation. These enzymes play critical roles in gene expression and are often dysregulated in cancer.

Research Findings:

  • The compound has been evaluated for its ability to bind to Fe(II) in the active site of histone demethylases, with promising results indicating that it may effectively modulate histone methylation states, thereby influencing cancer cell behavior .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound's structure allows it to interact with bacterial targets effectively.

Antimicrobial Efficacy:

  • Compounds similar to this compound have demonstrated activity against various Gram-positive and Gram-negative bacteria. This suggests that modifications to this compound could yield effective antimicrobial agents capable of overcoming resistance mechanisms seen in pathogens today .

Summary Table of Applications

Application AreaPotential BenefitsKey Findings
Anticancer ActivityTargeted inhibition of EGFRSignificant anti-EGFR activity observed
Histone Demethylase InhibitionModulation of epigenetic regulationEffective binding to Fe(II) in demethylases
Antimicrobial PropertiesBroad-spectrum antibacterial activityEffective against both Gram-positive and negative bacteria

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

Key Comparisons :
Compound Name R1 (Pyrazole Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 4-fluorophenyl 4-chlorophenyl ~437.9* Not reported -
N-(4-acetamidophenyl)-2-[(1-phenyl)-... Phenyl 4-acetamidophenyl ~423.4 Not reported
N-(4-acetylphenyl)-2-((1-(3-ClPh)-...) 3-chlorophenyl 4-acetylphenyl 437.9 Not reported
2-(3-(4-ClPh)-4-Me-6-oxo-... () 4-chlorophenyl 4-fluorophenyl 486.0 214–216

*Estimated based on analogs (e.g., ).

  • Halogen Effects : The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with 3-chlorophenyl in , which introduces steric bulk and altered electronic effects. Fluorine’s smaller size may enhance membrane permeability compared to chlorine .
  • Acetamide Linker : The thioacetamide bridge in the target compound is shared with and , but substituents like 4-acetamidophenyl () or 4-acetylphenyl () may influence solubility and target binding.

Heterocyclic Core Modifications

  • Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine: The compound in replaces the pyrimidine ring with a pyridine, introducing an oxo group.
  • Thieno[3,2-d]pyrimidine Derivatives: describes a thienopyrimidine core, which has different electronic properties and may target distinct enzymes compared to pyrazolopyrimidines .

Thermal Stability

  • Melting points for pyrazolo[3,4-d]pyrimidine analogs range widely: 154–203°C () vs. 214–216°C for pyrazolo[3,4-b]pyridines (). The target compound’s stability may depend on crystallinity influenced by halogen substituents.

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide?

A1: Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 4-fluorophenyl derivatives with thiourea or thioacetamide under reflux conditions .
  • Step 2: Introduction of the thioacetamide group via nucleophilic substitution, often using 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Final acylation with 4-chlorophenyl groups using coupling agents like EDCI/HOBt .
    Key Considerations: Solvent choice (e.g., DMF or acetone) and temperature control (60–80°C) are critical for optimizing yields (typically 50–70%) .

Q. Q2: Which spectroscopic methods are essential for characterizing this compound?

A2: Core techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm, pyrimidine protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 437.95 for C₂₂H₂₀ClN₅OS) .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. antimicrobial effects)?

A3: Contradictions may arise from assay conditions or structural analogs. Recommended approaches:

  • Dose-Response Studies: Compare IC₅₀ values across assays (e.g., kinase inhibition at nM vs. antimicrobial activity at μM) .
  • Structural Comparisons: Use analogs (e.g., pyrazolo[3,4-d]pyrimidine vs. thieno[3,2-d]pyrimidine cores) to isolate activity drivers .
  • Computational Modeling: Perform molecular docking to assess binding affinity variations (e.g., ATP-binding pockets vs. bacterial enzyme active sites) .

Q. Q4: What strategies optimize reaction yields during synthesis of the pyrazolo[3,4-d]pyrimidine core?

A4: Critical optimizations include:

  • Catalyst Selection: Use Pd(PPh₃)₄ for Suzuki couplings to attach aryl groups (e.g., 4-fluorophenyl) with >80% efficiency .
  • Solvent Systems: Polar aprotic solvents (e.g., DMSO) enhance cyclization rates .
  • Workup Protocols: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize byproducts .

Q. Q5: How does the compound’s crystal structure inform its interaction with biological targets?

A5: X-ray crystallography (e.g., ) reveals:

  • Conformational Rigidity: The pyrazolo[3,4-d]pyrimidine core adopts a planar geometry, favoring π-π stacking with kinase active sites .
  • Hydrogen Bonding: The thioacetamide sulfur and carbonyl oxygen form H-bonds with residues like Asp86 in EGFR .
  • Halogen Interactions: 4-Chlorophenyl and 4-fluorophenyl groups engage in halogen bonding with hydrophobic pockets .

Methodological Challenges

Q. Q6: How to address low solubility in biological assays?

A6: Strategies include:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. Q7: What computational tools predict structure-activity relationships (SAR) for derivatives?

A7: Recommended tools:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS for kinase binding stability) .
  • QSAR Models: Use descriptors like LogP, polar surface area, and H-bond donors to correlate with bioactivity .
  • Docking Software (AutoDock Vina): Screen derivatives against targets (e.g., HER2, CDK2) to prioritize synthesis .

Data Interpretation

Q. Q8: How to interpret conflicting cytotoxicity data across cell lines?

A8: Factors to consider:

  • Cell Line Variability: Check expression levels of target proteins (e.g., EGFR in A549 vs. MCF-7 cells) .
  • Apoptosis Pathways: Perform flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic mechanisms .
  • Metabolic Stability: Assess compound degradation via LC-MS in cell culture media .

Advanced Experimental Design

Q. Q9: How to design a mechanistic study for kinase inhibition?

A9: Key steps:

  • Enzyme Assays: Use recombinant kinases (e.g., EGFR, BRAF) with ADP-Glo™ detection .
  • Western Blotting: Measure downstream phosphorylation (e.g., ERK1/2 in treated vs. control cells) .
  • Resistance Models: Generate mutant cell lines (e.g., T790M EGFR) to study selectivity .

Q. Q10: What in vitro models best evaluate antimicrobial potential?

A10: Prioritize:

  • Gram-Positive Pathogens: Staphylococcus aureus (MIC determination via broth microdilution) .
  • Biofilm Assays: Use crystal violet staining to quantify biofilm disruption .
  • Time-Kill Studies: Track bactericidal kinetics over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.